![molecular formula C16H12F2O3 B1327980 3,5-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898759-68-7](/img/structure/B1327980.png)
3,5-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone
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Description
3,5-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone (DFDB) is a chemical compound with the molecular formula C16H12F2O3 . It has been studied extensively due to its numerous potential applications.
Molecular Structure Analysis
The molecular structure of 3,5-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone consists of 16 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . The average mass is 290.262 Da and the monoisotopic mass is 290.075439 Da .Scientific Research Applications
Pharmaceutical Research
3,5-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone: is utilized in the synthesis of various pharmaceutical compounds. Its unique structure makes it a valuable intermediate in the creation of molecules with potential therapeutic effects. For instance, it can be used in the development of fluorinated spirobenzofuran piperidines , which are studied as s1 receptor ligands . These ligands have implications in treating disorders such as schizophrenia and depression.
Organic Synthesis
This compound serves as a precursor in organic synthesis, particularly in the formation of complex molecules. It’s applied in regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization . This method is significant for constructing indole cores, which are prevalent in natural products and pharmaceuticals.
Material Science
In material science, 3,5-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone contributes to the development of advanced materials. Its incorporation into polymers can enhance the properties of materials, such as thermal stability and chemical resistance. It’s also explored for its role in the production of fluoropolymers , which are used in a wide range of applications from coatings to electronics .
Analytical Chemistry
The compound is used in the creation of fluorescent probes for the detection of bioactive molecules. It’s part of a reactant for the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . This is crucial for understanding cellular functions and disease mechanisms.
Energy Storage
In the field of energy storage, 3,5-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone is reported as a film-forming additive to improve the electrochemical performance of lithium-ion batteries . It helps in enhancing the capacity retention and overall stability of the battery cells, which is vital for developing more efficient energy storage systems.
Antitumor Agents
The compound’s derivatives are investigated for their antitumor properties. It is involved in the synthesis of agents that show promise in combating various forms of cancer . The research in this area is critical for discovering new treatments and understanding the mechanisms of cancer progression.
Enzyme Inhibition
3,5-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone: is also a key reactant in synthesizing inhibitors like KN-93 , which is an inhibitor of calmodulin kinase II . This enzyme plays a role in calcium signaling pathways, and its inhibition can be significant in studying neurological disorders and cardiac diseases.
properties
IUPAC Name |
(3,5-difluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O3/c17-13-7-12(8-14(18)9-13)15(19)10-2-1-3-11(6-10)16-20-4-5-21-16/h1-3,6-9,16H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELDIRYNOUMNLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645088 |
Source
|
Record name | (3,5-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone | |
CAS RN |
898759-68-7 |
Source
|
Record name | Methanone, (3,5-difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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